![molecular formula C21H14ClN3O4S B11562331 N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide](/img/structure/B11562331.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a methoxyphenyl group, and a nitrobenzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide typically involves multi-step organic reactions. One common approach is to start with the benzothiazole core, which can be synthesized via the cyclization of 2-aminothiophenol with carbon disulfide and subsequent oxidation. The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions. The final step involves the formation of the amide bond, which can be achieved using reagents like thionyl chloride or carbodiimides under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas with a palladium catalyst.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole moiety can bind to specific sites on proteins, potentially inhibiting their function. The nitro group may also play a role in redox reactions within biological systems, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-bromobenzamide
- N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-(2-nitrophenoxy)acetamide
- N-({[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-ethoxybenzamide
Uniqueness
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzothiazole and a nitrobenzamide moiety makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C21H14ClN3O4S |
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Molecular Weight |
439.9 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chloro-5-nitrobenzamide |
InChI |
InChI=1S/C21H14ClN3O4S/c1-29-18-9-6-12(21-24-16-4-2-3-5-19(16)30-21)10-17(18)23-20(26)14-11-13(25(27)28)7-8-15(14)22/h2-11H,1H3,(H,23,26) |
InChI Key |
MJLLBWGJNSZEAQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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